molecular formula C9H7BrS B157801 7-(Bromomethyl)benzo[b]thiophene CAS No. 10133-24-1

7-(Bromomethyl)benzo[b]thiophene

Cat. No.: B157801
CAS No.: 10133-24-1
M. Wt: 227.12 g/mol
InChI Key: CBWUJYGWPDPIFY-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzo[b]thiophene is a chemical compound with the molecular formula C9H7BrS It is a derivative of benzo[b]thiophene, where a bromomethyl group is attached to the seventh position of the benzo[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene. One common method is the bromination of benzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Reactions: Various substituted benzo[b]thiophene derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Methylbenzo[b]thiophene.

Scientific Research Applications

7-(Bromomethyl)benzo[b]thiophene has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Material Science: It is employed in the synthesis of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, or enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for anticancer or antimicrobial therapies.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the bromomethyl group.

    7-Methylbenzo[b]thiophene: The methylated derivative.

    7-(Chloromethyl)benzo[b]thiophene: The chlorinated analogue.

Comparison:

    Reactivity: 7-(Bromomethyl)benzo[b]thiophene is more reactive in substitution reactions compared to its chlorinated analogue due to the better leaving ability of the bromide ion.

    Applications: While all these compounds are used in organic synthesis, the bromomethyl derivative is particularly favored for its versatility in forming various substituted derivatives.

    Unique Properties: The presence of the bromomethyl group in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

7-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWUJYGWPDPIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444393
Record name 7-(bromomethyl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10133-24-1
Record name 7-(bromomethyl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(bromomethyl)-1-benzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of intermediate 137, 7-methylbenzo[b]thiophene (1.0 g, 6.5 mmol) in CCl4 (20 mL) was added benzoyl peroxide (1.1 g, 4.54 mmol) followed by portionwise addition of NBS (1.15 g, 6.5 mmol). The reaction mixture stirred at reflux while irradiating with a 250 W lamp. The reaction mixture was stirred at reflux for 3 h. The solution was cooled, filtered and the solvent evaporated in vacuo. The residue was subjected to column chromatography on silica gel with hexanes as the eluent to afford the title compound (0.570 g, 33% yield): 1H NMR (400 MHz, CDCl3) δ: 7.80 (1H, dd, J=7.8, 1.7 Hz), 7.49 (1H, d, J=5.4 Hz), 7.40–7.33 (3H, m), 4.78 (2H, s). LCMS (M+H)+ m/z 209.
[Compound]
Name
intermediate 137
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1 g
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1.1 g
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reactant
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20 mL
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solvent
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1.15 g
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Yield
33%

Synthesis routes and methods II

Procedure details

7 g of 7-methylbenzo[b]thiophene, 8,5 g of N-bromosuccinimide and a spatula tip of α,α'-azoisobutyronitrile are refluxed together for 6 hours in 50 ml of carbon tetrachloride. The resulting mixture is cooled, filtered and concentrated by evaporation. The resulting raw title compound can be directly employed in the next step. M.p. when isolated=57° (isopropanol)
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7 g
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Name
α,α'-azoisobutyronitrile
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reactant
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 7-methylbenzo[b]thiophene (1.0 g, 6.5 mmol) in CCl4 (20 mL) was added benzoyl peroxide (1.1 g, 4.54 mmol) followed by portionwise addition of NBS (1.15 g, 6.5 mmol). The reaction mixture stirred at reflux while irradiating with a 250 W lamp. The reaction mixture was stirred at reflux for 3 h. The solution was cooled, filtered and the solvent evaporated in vacuo. The residue was subjected to column chromatography on silica gel with hexanes as the eluent to afford the title compound (0.570 g, 33% yield): 1H NMR (400 MHz, CDCl3) δ: 7.80 (1H, dd, J=7.8, 1.7 Hz), 7.49 (1H, d, J=5.4 Hz), 7.40-7.33 (3H, m), 4.78 (2H, s). LCMS (M+H)+ m/z 209.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step Two
Yield
33%

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